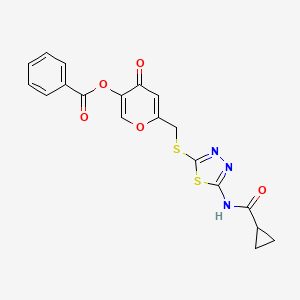

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is a heterocyclic molecule featuring a pyran-4-one core substituted with a benzoate ester and a thiadiazole moiety linked via a methylthio group. The thiadiazole ring is further functionalized with a cyclopropanecarboxamido group. Its synthesis likely involves multi-step reactions, including S-alkylation and benzoylation, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S2/c23-14-8-13(26-9-15(14)27-17(25)12-4-2-1-3-5-12)10-28-19-22-21-18(29-19)20-16(24)11-6-7-11/h1-5,8-9,11H,6-7,10H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSUQGBKZBGHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate (CAS Number: 877651-52-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The structure contains a thiadiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties .

The biological activity of this compound can be attributed to several key mechanisms:

Antimicrobial Studies

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have reported moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 6-(Thiadiazole) | Salmonella typhi | Moderate |

| 6-(Thiadiazole) | Bacillus subtilis | Strong |

Enzyme Inhibition Studies

In a comparative study involving various thiadiazole derivatives, some exhibited IC50 values in the nanomolar range against AChE. For example:

These results suggest that modifications in the molecular structure can significantly enhance enzyme inhibitory activity.

Case Study 1: AChE Inhibition

In a study evaluating the AChE inhibitory potential of several thiadiazole derivatives, it was found that compounds with similar structures to our target exhibited superior inhibition compared to standard treatments like donepezil. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another research project synthesized various thiadiazole derivatives and tested them against multiple bacterial strains. The findings indicated that certain derivatives showed promising results against resistant strains, suggesting that our target compound could similarly possess significant antimicrobial properties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate exhibit significant antimicrobial properties. The thiadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit the growth of various pathogens. Studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has focused on its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary studies have demonstrated efficacy against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Agricultural Applications

In agriculture, compounds with similar structures have been investigated for their use as fungicides and herbicides. The unique chemical properties of thiadiazoles allow them to act effectively against plant pathogens while being less harmful to beneficial organisms. This compound could be explored as an environmentally friendly pesticide option that minimizes chemical residues in crops.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Group

The benzoate group in the target compound can be compared to derivatives with electron-withdrawing substituents, such as trifluoromethyl or nitro groups. These modifications significantly alter molecular properties:

Key Observations:

- The trifluoromethyl derivative (MW 497.5) is heavier than the nitro-substituted analog (MW 474.5), reflecting the bulky CF₃ group versus the compact NO₂.

Core Heterocyclic Framework Comparisons

The pyran-4-one core distinguishes this compound from other fused heterocycles, such as pyridothiazepines (e.g., compound 9 in ). Pyridothiazepines feature a seven-membered ring system with nitrogen and sulfur, which may confer different conformational flexibility and electronic properties compared to the six-membered pyran-4-one .

Research Findings and Implications

- Structural Insights : The cyclopropanecarboxamido group on the thiadiazole ring may contribute to steric hindrance, influencing binding interactions in hypothetical biological targets .

- Synthetic Challenges : The lack of reported physical properties (e.g., melting points, solubility) for these compounds highlights gaps in characterization, necessitating further experimental validation.

- Potential Applications: Analogous compounds in exhibited activity in coupling reactions (e.g., with arenediazonium chlorides), suggesting the target compound and its derivatives could serve as intermediates in organic synthesis or drug discovery .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Cyclocondensation of cyclopropanecarboxamide with 1,3,4-thiadiazole-2-thiol derivatives under reflux in ethanol or DMF, with yields influenced by reaction time (e.g., 7–20 hours) and solvent polarity .

- Step 2 : Thioether formation via nucleophilic substitution between the thiadiazole-thiol intermediate and a pyran-derived electrophile (e.g., bromomethyl-4-oxo-pyran).

- Critical Parameters :

- Temperature control (reflux vs. room temperature) to avoid side reactions.

- Solvent selection (e.g., ethanol for crystallization, DMF for solubility of intermediates) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : A combination of techniques is required:

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyran C=O at δ ~160 ppm) and confirms cyclopropane ring integrity .

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., M⁺ at m/z 500–600 range) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require post-reaction dilution for crystallization .

- Catalyst Exploration : Amines (e.g., triethylamine) or phase-transfer catalysts accelerate thioether formation .

- Table : Comparative Yield Data from Literature

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | None | 80 | 68 | 95 |

| DMF | Triethylamine | 100 | 82 | 98 |

| Acetic Acid | Ammonium Acetate | 120 | 76 | 90 |

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer : Contradictions may arise from:

- Tautomerism : Thiadiazole-thione ↔ thiol forms alter NMR signals. Use variable-temperature NMR to detect equilibrium shifts .

- Solvent Effects : Polar solvents mask hydrogen bonding in IR. Compare spectra in DMSO vs. CDCl₃ .

- Impurity Interference : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Q. How can computational modeling predict the compound’s environmental fate and biodegradation pathways?

- Methodological Answer :

- Software Tools : Use EPI Suite or TEST to estimate hydrolysis rates, bioaccumulation potential, and soil adsorption coefficients .

- Mechanistic Studies : Perform DFT calculations to identify reactive sites (e.g., thioether bonds susceptible to oxidation) .

- Experimental Validation : Combine modeling with LC-MS/MS to detect degradation products in simulated environmental matrices .

Methodological Challenges & Solutions

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements of substituents .

- Stereochemical Probes : React with enantiopure reagents (e.g., Mosher’s acid) to assign configurations .

Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Methodological Answer :

- Dose-Response Curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

- Error Analysis : Report SEM/confidence intervals for triplicate experiments .

- Table : Example Bioactivity Data

| Assay Type | IC₅₀ (µM) | R² Value | Significance (p-value) |

|---|---|---|---|

| Enzyme Inhibition | 12.3 | 0.98 | <0.001 |

| Cytotoxicity | 45.6 | 0.95 | 0.005 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.